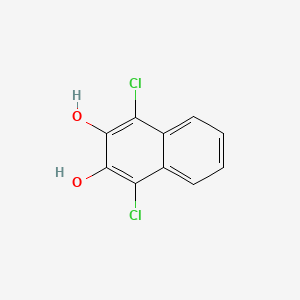

1,4-Dichloronaphthalene-2,3-diol

説明

特性

CAS番号 |

52864-95-6 |

|---|---|

分子式 |

C10H6Cl2O2 |

分子量 |

229.06 g/mol |

IUPAC名 |

1,4-dichloronaphthalene-2,3-diol |

InChI |

InChI=1S/C10H6Cl2O2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H |

InChIキー |

MMEJSVRRVZEBAY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2Cl)O)O)Cl |

製品の起源 |

United States |

準備方法

Preparation of 2,3-Dichloro-1,4-Naphthoquinone Intermediate

A key precursor in the synthesis is 2,3-dichloro-1,4-naphthoquinone, which can be prepared by controlled chlorination of 1,4-naphthoquinone using chlorine gas in the presence of catalysts or acids.

| Step | Reagents and Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 1,4-Naphthoquinone + Cl₂ + HCl in methanol | Chlorination at 2,3-positions under acidic conditions | High yield, purity >98.5% after recrystallization |

| 2 | Alternative: Oxidation of α-naphthol with conc. H₂SO₄, followed by chlorination with aqueous HCl and KClO₃ | Multi-step oxidation and chlorination route | Moderate to high yield |

The chlorination reaction is typically conducted at temperatures ranging from 30 to 90 °C over 20 hours, with iron powder or ferric sulfate as catalysts to facilitate chlorination. The pH is controlled between 2 and 5 using hydrochloric acid or phosphoric acid to optimize reaction conditions and minimize by-products. After reaction completion, the crude product is purified by recrystallization using solvents such as ethanol, toluene, dimethylbenzene, or chlorobenzene, yielding 2,3-dichloro-1,4-naphthoquinone with purity exceeding 98.5%.

Conversion of 2,3-Dichloro-1,4-Naphthoquinone to 1,4-Dichloronaphthalene-2,3-diol

The diol formation involves reduction or hydroxylation of the quinone moiety. Established methods involve:

- Chemical reduction of the quinone using reducing agents such as sodium borohydride or catalytic hydrogenation.

- Hydrolysis under controlled conditions to introduce hydroxyl groups at the 2,3-positions.

A classical preparation described by Zincke and Fries (1904) and later refined by Ahn et al. (1995) involves dissolving 2,3-dichloro-1,4-naphthoquinone in chloroform, followed by crystallization to obtain solvent-free crystals of 1,4-Dichloronaphthalene-2,3-diol suitable for structural analysis.

Representative Preparation Procedure (Patent-Based Example)

| Step | Procedure | Details |

|---|---|---|

| 1 | Dissolution | 150 kg of 1,4-acid sodium dissolved in 500 kg water, pH adjusted to 2–5 with HCl, stirred 10 minutes |

| 2 | Chlorination | Addition of 5 kg iron powder, stirring 15 minutes; chlorine gas fed at 30–90 °C for 20 hours until complete reaction |

| 3 | Cooling and Filtration | Reaction mixture cooled to 30–35 °C, filtered to obtain crude 2,3-dichloro-1,4-naphthoquinone |

| 4 | Recrystallization | Crude product recrystallized in 750 kg ethanol, refluxed, cooled to 30 °C, filtered, and dried at 50–70 °C for 5 hours |

| 5 | Yield and Purity | Final product yield ~110 kg, purity >98.5% |

Variations include replacing hydrochloric acid with phosphoric acid, and ethanol solvent with toluene, dimethylbenzene, or chlorobenzene, affecting yield and purity slightly.

Analytical and Structural Characterization

Purity and Structural Confirmation

- Purity of intermediates and final product is typically confirmed by chromatographic techniques such as HPLC and GC.

- X-ray crystallography has been used to determine the crystal structure of 1,4-Dichloronaphthalene-2,3-diol, revealing hydrogen bonding and molecular packing in the solid state.

- Hydrogen atoms on hydroxyl groups are located by difference Fourier maps and refined isotropically to confirm diol formation.

Physicochemical Properties Relevant to Preparation

| Property | Value | Method | Notes |

|---|---|---|---|

| Melting point | Not explicitly reported | DSC/XRD | Crystalline diol form obtained from chloroform solution |

| Solubility | Moderate in organic solvents | Experimental | Enables recrystallization purification |

| Stability | Stable under controlled pH and temperature | Observed | Avoids degradation during chlorination and reduction |

Summary Table of Preparation Methods

| Step | Methodology | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination of 1,4-naphthoquinone | Cl₂ gas, HCl, Fe powder catalyst | 1,4-Naphthoquinone, Cl₂, HCl, Fe powder | 30–90 °C, 20 h, pH 2–5 | 70–80 | >98.5 | Recrystallization solvent affects yield |

| Oxidation and chlorination of α-naphthol | Conc. H₂SO₄, HCl, KClO₃ | α-Naphthol, H₂SO₄, HCl, KClO₃ | Multi-step | Moderate | High | Alternative route |

| Reduction to diol | NaBH₄ or catalytic hydrogenation | 2,3-Dichloro-1,4-naphthoquinone | Mild conditions | High | High | Followed by crystallization |

| Crystallization | Chloroform or other solvents | Product solution | Room temperature | — | High | Produces X-ray quality crystals |

化学反応の分析

1,4-Dichloronaphthalene-2,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dichloronaphthoquinones.

Reduction: Reduction reactions can convert it back to its corresponding naphthalene derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1,4-Dichloronaphthalene-2,3-diol has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 1,4-Dichloronaphthalene-2,3-diol involves its interaction with various molecular targets. In biological systems, it can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The exact pathways involved depend on the specific application and the organism or system being studied .

類似化合物との比較

Compounds 4 and 7 (Benzodioxane-Benzamide Derivatives)

- Structure : Derived from naphthalene-2,3-diol or its hydrogenated analog (5,6,7,8-tetrahydronaphthalene-2,3-diol). Compound 4 features a 2-hydroxymethylnaphthodioxane core substituted with 2,6-difluoro-3-hydroxybenzamide .

- Synthesis : Epibromohydrin is used to form the dioxane ring, followed by mesylation and substitution with difluorobenzamide .

- Applications : These compounds inhibit bacterial FtsZ, a target for antimicrobial agents, demonstrating the role of fluorinated substituents in enhancing bioactivity .

2-Chloro-3-((2,3-difluorophenyl)amino)naphthalene-1,4-dione (3d)

- Structure: A naphthoquinone derivative with chlorine at position 2 and a difluoroaniline group at position 3 .

- Synthesis: Prepared via nucleophilic substitution between 2,3-dichloro-1,4-naphthoquinone and 2,3-difluoroaniline .

- Comparison: The quinone core introduces redox activity, contrasting with the diol-based hydrogen bonding in 1,4-dichloronaphthalene-2,3-diol .

Functional Group Analogs: Diols with Diverse Backbones

(R,R)-1,4-Dimercaptobutane-2,3-diol

2-Amino-2-(hydroxymethyl)-propane-1,3-diol

- Structure: A branched aliphatic diol with an amino group, used in gas treatment applications .

- Applications : Forms complexes for liquefied hydrocarbon gas purification, contrasting with the aromatic diol’s use in crystallography and inclusion compounds .

Application-Specific Analogs

Ga₃V(LEt)₂(dpm)₆ Complex

Naphthalene,1,2,3,4-tetrahydro-1,1,4,7-tetramethyl

- Structure : A hydrogenated naphthalene with methyl substituents, lacking hydroxyl groups .

- Impact of Hydrogenation : Reduces aromaticity, increasing hydrophobicity compared to the planar, π-stacking 1,4-dichloronaphthalene-2,3-diol .

Data Table: Key Comparative Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。